molecular formula C14H20INO2Si B1531038 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine CAS No. 1171920-30-1

2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine

Cat. No.: B1531038
CAS No.: 1171920-30-1
M. Wt: 389.3 g/mol
InChI Key: JTVGUIFTDJPUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine” is a chemical compound . It is also known as "2-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-FURO[3,2-B]PYRIDINE-6-CARBONITRILE" .

Scientific Research Applications

Green Chemistry Applications

Iodine–pyridine–tert-butylhydroperoxide systems, though not directly mentioning the exact compound, highlight the trend towards environmentally benign reactions. These systems facilitate the oxidation of benzylic methylenes to ketones and primary amines to nitriles under mild, solvent-free conditions. This approach underscores the role of pyridine derivatives in promoting green chemistry by eliminating the need for hazardous reagents and solvents (Zhang et al., 2009).

Coordination Chemistry and Ligand Design

The synthesis and complex chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, demonstrate the versatility of these compounds in forming complexes with metals. These complexes have applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Catalytic Applications

Research on 2-tert-butyl-6-(4-fluorophenyl)pyridine and its interaction with K(2)PtCl(4), leading to cyclometalated complexes, showcases the potential of pyridine derivatives in catalysis. These complexes are involved in C-H bond activation, illustrating the delicate balance between sp2 and sp3 C-H bond activation. Such studies are pivotal for understanding catalytic mechanisms and developing new catalytic systems (Crosby et al., 2009).

Polymerization and Material Science

The metalation of pyridine derivatives with dimethylzinc, leading to the formation of dimeric complexes, is crucial for understanding the processes involved in carbon-carbon coupling reactions. These reactions are foundational for synthesizing materials and chemicals with tailored properties (Westerhausen et al., 2001).

Properties

IUPAC Name

tert-butyl-[(6-iodofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVGUIFTDJPUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674079
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-30-1
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-iodofuro[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Reactant of Route 2
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Reactant of Route 5
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.